13-cis-Fenretinide

Description

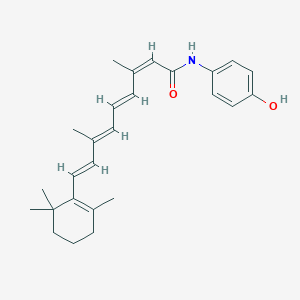

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2Z,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHMTWEGVYYSE-DRYRGIGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75686-07-6 | |

| Record name | Fenretinide, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075686076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenretinide, (13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC9HY55FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structure Activity Relationship Sar of 13 Cis Fenretinide

Synthetic Methodologies for 13-cis-Fenretinide and Related Analogues

The synthesis of this compound typically starts from 13-cis-retinoic acid. whiterose.ac.uk One common method involves the creation of a mixed anhydride (B1165640) intermediate from trimethyl acetyl chloride and subsequent reaction with 4-aminophenol. whiterose.ac.uk This process yields this compound in a moderate yield of 58%. whiterose.ac.uk

Variations of this fundamental synthetic route have been employed to produce a wide array of fenretinide (B1684555) analogues. iarc.fr For instance, by using different starting materials, researchers have synthesized analogues with modifications to the phenyl ring and the retinoic acid backbone. google.com These synthetic efforts aim to explore how structural changes impact the molecule's biological activity and pharmacokinetic properties. nih.govmdpi.com A notable example is the synthesis of N-benzyl hydroxyl retinamide (B29671) (4-HBR), a non-hydrolysable carbon-linked analogue, and sulfur-containing heteroretinoids. google.com Additionally, click-chemistry has been utilized to prepare a library of fenretinide analogues for biological evaluation. nih.gov

Isomerism and Stereochemical Considerations in Fenretinide Research

Isomerism, the phenomenon where compounds share the same molecular formula but have different structural arrangements, is a cornerstone of organic chemistry with profound implications for biological activity. solubilityofthings.com In the context of fenretinide, stereochemistry—the three-dimensional arrangement of atoms—is particularly crucial. uou.ac.innih.govmgscience.ac.in

Isomerization Pathways of this compound to other Retinoid Forms

This compound can undergo isomerization to other retinoid forms, a process that can be influenced by external factors such as heat and light. whiterose.ac.uk For example, warming this compound to 37.5 °C and exposing it to light can initiate its slow isomerization to the all-trans-fenretinide form. whiterose.ac.uk This is analogous to the known heat- and light-activated isomerization of 13-cis-retinoic acid to all-trans-retinoic acid. whiterose.ac.ukiarc.fr

This isomerization has led to the hypothesis that 13-cis-retinoic acid, and by extension this compound, may act as a prodrug for the corresponding all-trans isomer. whiterose.ac.ukjci.org The conversion of the 13-cis isomer to the all-trans form is a critical consideration in both in vitro and in vivo studies, as the biological activity observed may be a result of the isomerized compound. whiterose.ac.uk

Impact of Stereochemistry on Biological Activity in Preclinical Models

The spatial arrangement of atoms within a molecule can dramatically affect its interaction with biological targets, leading to different physiological responses. solubilityofthings.comnih.govmgscience.ac.in In preclinical models, the stereochemistry of fenretinide and its isomers has been shown to be a significant determinant of their biological activity.

Studies have indicated that this compound generally exhibits weaker in vitro activity compared to its all-trans counterpart. whiterose.ac.uk However, the potential for isomerization complicates the direct interpretation of these results. whiterose.ac.uk The observed activity of the 13-cis isomer could, in part, be due to its conversion to the more active all-trans form. whiterose.ac.uk

Structure-Activity Relationship (SAR) Studies of this compound and Fenretinide Mimetics

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. youtube.comlongdom.org For fenretinide, SAR studies have been crucial in identifying the key molecular features responsible for its biological effects and in guiding the design of more potent and selective analogues. whiterose.ac.uk

Chemical Modifications and Their Effects on In Vitro Activity

Researchers have systematically modified the fenretinide scaffold to probe its SAR. These modifications have targeted various parts of the molecule, including the phenyl ring, the amide linker, and the polyene chain. google.comnih.gov

Table 1: Effects of Chemical Modifications on In Vitro Activity

| Modification | Resulting Analogue/Derivative | Effect on In Vitro Activity | Reference |

|---|---|---|---|

| Phenyl Ring Substitution | Iodo-derivatives | Improved biological activity | google.com |

| Amide Linker Modification | N-benzyl hydroxyl retinamide (4-HBR) | Active in cell toxicity studies | google.com |

| Polyene Chain Shortening | Short retinoidal amides | No significant antiproliferative activity | nih.gov |

These studies have revealed that even minor changes to the fenretinide structure can lead to significant alterations in biological activity. For example, the introduction of an iodine atom on the phenyl ring was found to enhance activity. google.com Conversely, shortening the polyene chain resulted in a loss of antiproliferative effects. nih.govacs.org

Identification of Key Structural Features for Desired Biological Effects

Through extensive SAR studies, several key structural features of fenretinide have been identified as crucial for its biological activity. google.comwhiterose.ac.uk

The polyene chain appears to be a primary determinant of the strength of interaction with target proteins. acs.org Modifications in this region can significantly impact binding affinity. acs.org The phenyl ring is another critical component, with substitutions at the para and meta positions influencing the molecule's effectiveness. google.com The amide linkage also plays a role, as demonstrated by the activity of non-hydrolysable analogues. google.com

Computational drug design and medicinal chemistry-led approaches have been instrumental in identifying novel retinoid and non-retinoid mimetics of fenretinide with comparable in vitro activity. whiterose.ac.ukwhiterose.ac.uk These studies continue to refine our understanding of the structural requirements for the desired biological effects of fenretinide and its derivatives.

Molecular Mechanisms of Action of 13 Cis Fenretinide

Induction of Apoptosis Pathways

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis, folding, and modification. When cellular homeostasis is disrupted, leading to the accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress arises. To counteract this, cells activate the Unfolded Protein Response (UPR), a conserved signaling pathway aimed at restoring ER function. However, if ER stress is prolonged or severe, the UPR can ultimately trigger apoptosis mdpi.comwikipedia.orgnih.govfrontiersin.org.

Fenretinide (B1684555) has been identified as an inducer of ER stress. Studies have shown that fenretinide treatment can lead to the activation of ER stress markers and components of the UPR. For instance, in neuroectodermal tumor cells, fenretinide treatment induced the expression of several ER stress genes, including ERdj5, ERp57, GRP78, calreticulin, and calnexin (B1179193) researchgate.net. Furthermore, fenretinide's inhibition of dihydroceramide (B1258172) desaturase 1 (DES1) has been linked to triggering ER stress, which can lead to the blocking of eIF2 phosphorylation mediated by PERK mdpi.comresearchgate.net. This ER stress induction by fenretinide is a significant aspect of its cytotoxic activity, as sustained ER stress can push cells towards programmed cell death wikipedia.orgnih.govfrontiersin.org.

Role of Specific Pro-Apoptotic Proteins (e.g., GADD153, Bak, NOXA)

Fenretinide's pro-apoptotic effects are mediated, in part, through the modulation of key proteins involved in the intrinsic apoptotic pathway. Among these, the stress-induced transcription factor GADD153 (also known as CHOP) and the Bcl-2 family member Bak have been identified as important targets researchgate.netnih.goviiarjournals.org. Fenretinide treatment has been shown to upregulate GADD153 and Bak in various cancer cell types, including neuroblastoma and hepatoma cells researchgate.netnih.gov. GADD153 is a critical initiator of ER stress-induced apoptosis, capable of upregulating pro-apoptotic BH3-only proteins like PUMA (BBC3) and BIM, while downregulating anti-apoptotic proteins like Bcl-2 iiarjournals.org. Overexpression of GADD153 has been observed to increase cellular sensitivity to fenretinide-induced apoptosis researchgate.netnih.govresearchgate.net.

Additionally, the BH3-only protein Noxa has emerged as crucial for fenretinide-induced apoptosis in neuroectodermal tumor cells. Fenretinide treatment leads to a p53-independent induction of Noxa, which is also triggered by ER stress-inducing agents like thapsigargin (B1683126) nih.gov. The induction of Noxa by fenretinide is essential for its apoptotic response, and its downregulation inhibits fenretinide-induced apoptosis, highlighting its pivotal role in this process nih.gov. These findings suggest that fenretinide leverages ER stress and specific pro-apoptotic proteins to drive cell death in cancer cells.

Regulation of Autophagy Pathways

Autophagy is a fundamental cellular process involving the degradation of damaged organelles and proteins through the lysosomal machinery. It plays a complex role in cancer, acting as both a pro-survival mechanism under stress and, in certain contexts, a pathway that can lead to cell death frontiersin.orgresearchgate.net. Fenretinide has been shown to modulate autophagy pathways in various cancer cell lines.

Studies indicate that fenretinide can induce autophagy, characterized by an increase in Beclin 1 expression and the conversion of LC3-I to the lipidated LC3-II form, which is associated with autophagosome formation nih.govaacrjournals.orgtandfonline.com. Fenretinide's inhibition of DES1 has also been linked to the induction of autophagy mdpi.com. This induction of autophagy by fenretinide has been observed in breast cancer cells, melanoma cells, and adipocytes mdpi.comnih.govaacrjournals.orgnih.gov.

Autophagy Induction and its Relationship to Cell Death

The relationship between fenretinide-induced autophagy and cell death is multifaceted. In cancer cells with defective apoptotic pathways, fenretinide has been demonstrated to trigger autophagic cell death nih.govtandfonline.com. This suggests that autophagy can serve as an alternative cell death mechanism when apoptosis is compromised. However, in other contexts, autophagy can act as a survival mechanism, potentially limiting cell death. For instance, in some melanoma cells, fenretinide-induced autophagy was found to promote cell survival, and the inhibition of autophagy genes (Beclin-1 or ATG7) enhanced fenretinide-induced cell death aacrjournals.org. This indicates that the role of autophagy in fenretinide's action can be context-dependent, either contributing to cell death or acting antagonistically.

Crosstalk Between Autophagy and Apoptosis

The interplay between autophagy and apoptosis is a critical determinant of cellular fate, and fenretinide can influence this complex crosstalk. Fenretinide has been observed to induce apoptosis in cells with functional caspases, while promoting autophagy in caspase-defective cells nih.govtandfonline.com. This differential response highlights how fenretinide's effects can be modulated by the cell's apoptotic machinery. In some cancer cells, fenretinide has been shown to induce both apoptosis and autophagy, particularly at higher concentrations, suggesting a potential convergence or sequential activation of these pathways mdpi.com.

The molecular mechanisms underlying this crosstalk involve proteins like Beclin-1, which interacts with the anti-apoptotic protein Bcl-2. This interaction is crucial for regulating the switch between autophagy and apoptosis embopress.orgmdpi.com. Caspases, the executioners of apoptosis, can also cleave and inactivate autophagy-related proteins, thereby inhibiting autophagy and promoting apoptosis mdpi.comijbs.com. Fenretinide's ability to induce ER stress can also contribute to this crosstalk, as ER stress can activate UPR pathways that either promote survival or trigger apoptosis, depending on the cellular context and the duration of the stress wikipedia.orgnih.govfrontiersin.org.

Influence on Cell Proliferation and Differentiation Processes

Retinoids, including fenretinide, are known regulators of cell proliferation and differentiation researchgate.netmdpi.com. Fenretinide primarily exerts its anti-proliferative effects by inducing apoptosis, rather than promoting differentiation, which is a characteristic often associated with natural retinoids like retinoic acid mdpi.comnih.gov.

Fenretinide has demonstrated potent cytotoxic and antiproliferative activity across a wide range of cancer cell lines, including neuroblastoma, colon cancer, liver cancer, breast cancer, and ovarian cancer researchgate.netmdpi.comiiarjournals.orgoup.com. Its mechanism of growth inhibition often involves the induction of apoptosis, which can occur independently of cell cycle status in certain cancer types nih.gov.

Inhibition of Cellular Proliferation in Cancer Cell Lines

The antiproliferative efficacy of fenretinide has been quantified through various in vitro studies, with notable variations in sensitivity across different cancer cell lines. For instance, in ovarian cancer cells, fenretinide exhibited significant growth inhibition. Specific IC50 values reported include 0.3 µM for cell line 222, 0.4 µM for UCI 101, and 1.2 µM for CP70 oup.com. In another study, fenretinide achieved 70-90% growth inhibition in OVCAR-5 ovarian cancer cells at a concentration of 10 µM iiarjournals.org. Compared to 13-cis-retinoic acid (cRA), fenretinide demonstrated higher potency against glioma cells, inducing pronounced growth inhibition at 10 µM, whereas cRA required 100 µM for a similar effect nih.gov. Fenretinide has also been shown to sensitize breast cancer cells resistant to TRAIL, synergizing with TRAIL to induce cell death iiarjournals.org.

Compound List

13-cis-Fenretinide (4-HPR)

Retinoic acid (RA)

13-cis-retinoic acid (cRA)

All-trans retinoic acid (ATRA)

9-cis retinoic acid (9-cis RA)

Bcl-2

Beclin 1

Bak

NOXA

GADD153 (CHOP)

LC3-I

LC3-II

PUMA (BBC3)

BIM

DES1

PKCδ

PDK2

PDHC

TCA

ROS

CytC

Caspase-9

RARβ

Nur77

PI3K

AKT

mTOR

NF-κB

PERK

eIF2α

TRAIL

ATG7

ATG5

ATG3

ATG12

ATG16L1

ULK1

Atg13

FIP200

AMBRA1

PI3KC3

HIF-1α

IP3R

Xestospongin B

AMPK

TSC2

4-OXO

p38-MAPK

peIF2α

CerS5

Dihydroceramide (DhCer)

Ceramide (Cer)

VEGF

VEGFR2

MMP-2

RIPK1

FADD

Atg4D

p62

AMBRA1

p53

FIP200

Bax

Bcl-xL

NAF-1

Bcl-2-binding component 3 (PUMA)

Bcl-2 homology 3 (BH3)-only proteins

Tunicamycin

Brefeldin A

Thapsigargin

Dithiothreitol (DTT)

MG-132

Matrigel

Carboplatin

Temozolomide

3-MA

Ferrostatin-1

Necrostatin-1

z-vad

Data Tables:

Table 1: Fenretinide-Induced Pro-Apoptotic Protein Expression

| Protein | Cancer Cell Type | Effect | Reference |

|---|---|---|---|

| GADD153 | Neuroectodermal tumor cells | Induced | researchgate.net |

| GADD153 | Hepatoma cells | Upregulated | researchgate.net |

| GADD153 | Neuroblastoma cells | Upregulated | nih.gov |

| GADD153 | Breast cancer cells (MCF-7) | Upregulated | iiarjournals.org |

| Bak | Neuroblastoma cells | Upregulated | nih.gov |

| Bak | Hepatoma cells | Upregulated | researchgate.net |

| NOXA | Neuroblastoma cells | Induced (p53-independent) | nih.gov |

Table 2: Fenretinide-Induced Autophagy Markers

| Autophagy Marker | Cancer Cell Type | Effect | Reference |

|---|---|---|---|

| Beclin 1 | MCF-7 (caspase-3 defective) breast cancer cells | Increased expression | nih.govtandfonline.com |

| LC3-I to LC3-II conversion | MCF-7 (caspase-3 defective) breast cancer cells | Increased conversion | nih.govtandfonline.com |

| Lysosomes/Autophagosomes | MCF-7 (caspase-3 defective) breast cancer cells | Increased | nih.govtandfonline.com |

| LC3-II induction | Melanoma cells | Induced | aacrjournals.org |

Table 3: Fenretinide Antiproliferative Activity in Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Effect on Proliferation | Reference |

|---|---|---|---|

| Ovarian Cancer 222 | 0.3 | Significant inhibition | oup.com |

| Ovarian Cancer UCI 101 | 0.4 | Significant inhibition | oup.com |

| Ovarian Cancer CP70 | 1.2 | Significant inhibition | oup.com |

| OVCAR-5 (Ovarian Cancer) | ~10 (70-90% inhibition at 10 µM) | Significant inhibition | iiarjournals.org |

Induction of Cellular Differentiation

Retinoids are well-established regulators of cellular processes, including cell proliferation, differentiation, and apoptosis nih.gov. Fenretinide (4-HPR) contributes to cancer chemoprevention through its ability to induce cellular differentiation nih.govoup.com. Studies have demonstrated that fenretinide can promote terminal differentiation in various cell types, particularly keratinocytes, which are crucial for maintaining epithelial barrier integrity oup.com.

The mechanism by which fenretinide induces differentiation involves several key steps. It facilitates nuclear import through binding to cellular retinoic acid binding protein-II (CRABP-II), followed by activation of retinoic acid nuclear receptors (RARs) oup.com. This activation leads to an increase in the expression of genes associated with keratinocyte differentiation, retinoid metabolism, retinoid signaling, and retinoid transport oup.com. For instance, fenretinide treatment has been shown to upregulate genes such as CYP26A1, which is known to be regulated by retinoic acid oup.com. Furthermore, fenretinide augments the activity of transglutaminase 3, an enzyme essential for the formation of cornified envelopes, a hallmark of terminal differentiation in keratinocytes oup.com. These effects collectively support fenretinide's role in promoting a differentiated cellular phenotype, thereby contributing to its chemopreventive and therapeutic potential.

Modulation of Angiogenesis and Cell Migration Pathways

Fenretinide influences the complex processes of angiogenesis and cell migration, which are critical for tumor growth, invasion, and metastasis.

Impact on Angiogenic Signaling

Angiogenesis, the formation of new blood vessels, is a fundamental process supporting tumor growth and progression. Fenretinide exhibits anti-angiogenic properties by interfering with key signaling pathways that promote neovascularization. It has been shown to reduce angiogenesis by downregulating the expression of genes such as CDH5, FOXM1, and eNOS, and by suppressing microRNA-10b mdpi.comspandidos-publications.com.

Fenretinide also directly impacts endothelial cells, repressing their capacity to migrate, invade, and organize into capillary-like structures, which are essential for new blood vessel formation aacrjournals.org. Studies have quantified this effect, showing significant inhibition of tumor-induced neovasculature. For example, in U251MG glioblastoma cells, fenretinide treatment resulted in a 58% inhibition of tumor-induced neovasculature, while in U118MG cells, the inhibition was 54% oup.com. These findings highlight fenretinide's ability to disrupt critical steps in the angiogenic cascade. The compound's anti-angiogenic effects are also mediated through pathways like the PI3K/AKT/mTOR pathway mdpi.com.

Data Table 1: Impact of Fenretinide on Angiogenesis

| Cell Type/Model | Treatment | Measured Parameter | % Inhibition | Reference |

| U251MG cells | 4-HPR | Tumor-induced neovasculature | 58% | oup.com |

| U118MG cells | 4-HPR | Tumor-induced neovasculature | 54% | oup.com |

Effects on Cell Migration and Invasion

Cell migration and invasion are crucial processes for cancer metastasis, involving the movement of cells through the extracellular matrix (ECM) and basement membranes. Fenretinide has demonstrated a significant capacity to inhibit both cell migration and invasion through various mechanisms.

In vitro studies using wound healing assays have consistently shown that fenretinide suppresses the migration of cancer cells. For instance, fenretinide treatment significantly inhibited the migration and closure of wounds in AGS cells nih.gov. Similarly, in SCC15 and SCC2095sc cell lines, 5 µM 4-HPR significantly suppressed cell migration at 24, 48, and 72-hour time points nih.gov. Fenretinide's impact on cell motility is further attributed to its ability to disrupt focal adhesion kinase (FAK) and Pyk2, proteins that enhance cell mobility and survival nih.govoup.com.

Beyond migration, fenretinide also impedes cell invasion. Matrigel invasion assays have revealed that fenretinide treatment leads to marked decreases in tumor cell invasion. Specifically, fenretinide treatment reduced cell invasion by 47% in U251MG cells and by 58% in U118MG cells oup.com. This inhibitory effect on invasion is associated with decreased activities of metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for degrading the ECM and facilitating cell movement aacrjournals.orgnih.govresearchgate.net. Fenretinide significantly inhibits gelatinase (MMP-2 and MMP-9) activity in a dose-dependent manner nih.gov. While fenretinide suppresses cell motility, its inhibition of cell invasion is partly mediated by SPARC, a protein involved in ECM interactions nih.gov.

Data Table 2: Effects of Fenretinide on Cell Migration and Invasion

| Cell Type/Model | Treatment | Assay Type | Outcome Measure | Quantitative Result (Inhibition) | Reference |

| SCC15, SCC2095sc cells | 5 µM 4-HPR (24h, 48h, 72h) | Wound healing | Cell migration suppression | Significant suppression | nih.gov |

| U251MG cells | 4-HPR | Matrigel invasion | Cell invasion | 47% reduction | oup.com |

| U118MG cells | 4-HPR | Matrigel invasion | Cell invasion | 58% reduction | oup.com |

| HUVECs | 4-HPR | Invasion assay | MMP-2 activity (gelatinase activity) | Dose-dependent inactivation | aacrjournals.org |

| OSCC cells | 4-HPR | Wound healing | Cell motility | Suppressed dose-dependently | nih.govresearchgate.net |

| OSCC cells | 4-HPR | Invasion assay | Cell invasion | Significantly decreased | nih.gov |

Preclinical Efficacy Studies of 13 Cis Fenretinide in Disease Models

In Vitro Studies in Cancer Cell Lines

13-cis-Fenretinide, a synthetic retinoid, has demonstrated notable cytotoxic and growth-inhibitory effects across a wide array of cancer cell lines in laboratory settings. These in vitro studies have been crucial in establishing the compound's potential as an anticancer agent and have paved the way for further preclinical and clinical investigations.

Neuroblastoma Cell Line Sensitivity and Response

Fenretinide (B1684555) has shown significant dose-dependent cytotoxicity against neuroblastoma cell lines, with effective concentrations typically ranging from 3 to 10 micromolar. ascopubs.org A key finding is its ability to induce cell death in neuroblastoma cells that are resistant to other retinoids like 13-cis-retinoic acid (13-cis-RA) and all-trans-retinoic acid (ATRA), as well as to conventional chemotherapy agents. ascopubs.orgpsu.edu This suggests that this compound may offer a therapeutic advantage in cases of relapsed or refractory neuroblastoma. ascopubs.org

The mechanisms underlying fenretinide's activity in neuroblastoma cells include the induction of apoptosis (programmed cell death) and non-apoptotic cell death. psu.edumuni.cz This is in contrast to 13-cis-RA and ATRA, which primarily induce cell differentiation. ascopubs.orgcapes.gov.br Studies have indicated that fenretinide's cytotoxic effects are mediated through pathways involving the generation of reactive oxygen species (ROS) and the induction of de novo ceramide synthesis. ascopubs.org

Interestingly, while some studies highlight the broad efficacy of fenretinide, others have shown that pre-treatment with retinoic acid can decrease the apoptotic response to fenretinide in some neuroblastoma cell lines. nih.gov This suggests that the scheduling of these agents in combination therapies could be critical. nih.gov The pro-apoptotic protein BBC3 has been identified as a potential mediator of fenretinide-induced cell death in neuroblastoma. psu.edu

Table 1: Summary of this compound In Vitro Studies in Neuroblastoma Cell Lines

| Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|

| Various Neuroblastoma Cell Lines | Dose-dependent cytotoxicity at 3-10 µM; active against cells resistant to 13-cis-RA, ATRA, and chemotherapy. | ascopubs.org |

| RA-Resistant Neuroblastoma Cell Lines | Fenretinide demonstrates multi-log cytotoxicity in cell lines resistant to 13-cis-RA. | muni.cz |

| Panel of Neuroblastoma Cell Lines | Sensitivity to fenretinide is associated with the induction of the pro-apoptotic protein BBC3. | psu.edu |

| Four Neuroblastoma Cell Lines | Pre-treatment with retinoic acid can reduce the apoptotic response to fenretinide in some lines. | nih.gov |

Glioma Cell Line Sensitivity and Response

In vitro studies have demonstrated that fenretinide is a potent inducer of apoptosis in glioma cell lines. nih.govcapes.gov.br When compared to 13-cis-retinoic acid at pharmacologically relevant doses, fenretinide exhibited greater activity against glioma cells due to its ability to induce programmed cell death. nih.govcapes.gov.br

Treatment of glioma cell lines, including D54, U251, U87MG, and EFC-2, with fenretinide resulted in a dose- and time-dependent increase in cell death. nih.govcapes.gov.br The mechanism of action involves the activation of the caspase pathway, a key component of the apoptotic process. nih.gov Furthermore, fenretinide has been shown to induce apoptosis at concentrations of 10 μM and autophagy at 5 μM in glioma cells, with higher concentrations leading to both effects. mdpi.com More recent research has identified fenretinide as a promising therapeutic for Diffuse Midline Glioma (DMG), a highly aggressive childhood brain tumor. oup.comoup.com It was found to be the only active retinoid when tested in DMG cells, inducing apoptosis by inhibiting PDGFRα and increasing reactive oxygen species. oup.comoup.com

Table 2: Summary of this compound In Vitro Studies in Glioma Cell Lines

| Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|

| D54, U251, U87MG, EFC-2 | Fenretinide is more potent than 13-cis-retinoic acid at inducing cell death; acts via caspase-mediated apoptosis. | nih.govcapes.gov.br |

| Glioma Cell Lines | Induces apoptosis at 10 µM and autophagy at 5 µM. | mdpi.com |

| SU-DIPGVI, HSJD-DIPG007 (DMG) | Fenretinide is uniquely cytotoxic among retinoids tested; induces apoptosis via PDGFRα inhibition and ROS generation. | oup.comoup.com |

Gastric Cancer Cell Line Sensitivity and Response (Primary and Metastatic)

Preclinical studies have evaluated the effects of fenretinide on both primary (AGS) and metastatic (NCI-N87) intestinal-type gastric cancer cell lines. nih.govspandidos-publications.com Research has shown that a similar dose of fenretinide can reduce the viability of both primary and metastatic cell lines. nih.govspandidos-publications.com This suggests that fenretinide's cytotoxic effects are not limited to the primary tumor and may also be effective against metastatic disease. nih.gov

Furthermore, investigations have demonstrated that combining fenretinide with the conventional chemotherapy drug cisplatin (B142131) may enhance the cytotoxic effect on both primary and metastatic gastric cancer cells. nih.govspandidos-publications.com Fenretinide has also been shown to inhibit the migration of gastric cancer cells, a crucial step in the metastatic process. nih.govspandidos-publications.com One study reported that fenretinide inhibited the growth of the BGC 823 gastric cancer cell line. spandidos-publications.comnih.gov

Table 3: Summary of this compound In Vitro Studies in Gastric Cancer Cell Lines

| Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|

| AGS (primary), NCI-N87 (metastatic) | Reduces viability of both primary and metastatic cells; combination with cisplatin may enhance toxicity; inhibits cell migration. | nih.govspandidos-publications.com |

| BGC 823 | Fenretinide inhibits cell growth. | spandidos-publications.comnih.gov |

Other Malignancy Cell Line Studies (e.g., Lung, Breast, Ovarian, Melanoma, Leukemia, Ewing's Sarcoma, T-cell Lymphomas)

The cytotoxic and growth-inhibitory properties of fenretinide have been observed in a broad spectrum of other cancer cell lines.

Lung Cancer: Fenretinide has been shown to inhibit growth and induce apoptosis in small-cell lung cancer cell lines. cancernetwork.com It also demonstrated higher potency than all-trans-retinoic acid in inducing apoptosis in non-small-cell lung cancer cell lines. cancernetwork.com

Breast Cancer: In vitro studies have revealed that fenretinide has cytotoxic effects in breast cancer cell lines. spandidos-publications.comresearchgate.net It has been shown to induce apoptosis in both estrogen receptor (ER)-positive and ER-negative cells, although it is more effective in ER-positive cells. oup.com

Ovarian Cancer: Fenretinide has demonstrated cytotoxic effects against ovarian cancer cell lines. researchgate.net Studies have also explored its activity in combination with other agents, showing potential for enhanced efficacy. muni.cz

Melanoma: Melanoma cell lines have also been shown to be susceptible to the cytotoxic effects of fenretinide in vitro. spandidos-publications.comresearchgate.net

Leukemia: Fenretinide has been found to be cytotoxic to lymphoid and myeloid leukemia cell lines. ascopubs.org In human leukemia cells, it was reported that sphingolipid accumulation and ROS induction were not always essential for its cytotoxic effects. nih.gov

Ewing's Sarcoma: Fenretinide has shown cytotoxic activity against Ewing's sarcoma cell lines. ascopubs.org Studies have also investigated its efficacy in combination with other agents to enhance its antitumor effects. aacrjournals.org

T-cell Lymphomas: In vitro studies have demonstrated the cytotoxic activity of fenretinide in T-cell lymphoma cell lines. researchgate.netresearchgate.net

Table 4: Summary of this compound In Vitro Studies in Other Malignancy Cell Lines

| Malignancy | Key Findings | Reference(s) |

|---|---|---|

| Lung Cancer | Inhibits growth and induces apoptosis in small-cell and non-small-cell lung cancer lines. | cancernetwork.com |

| Breast Cancer | Cytotoxic effects in both ER-positive and ER-negative cell lines. | spandidos-publications.comresearchgate.netoup.com |

| Ovarian Cancer | Demonstrates cytotoxic effects. | researchgate.net |

| Melanoma | Exhibits cytotoxic effects in vitro. | spandidos-publications.comresearchgate.net |

| Leukemia | Cytotoxic to lymphoid and myeloid leukemia cell lines. | ascopubs.orgnih.gov |

| Ewing's Sarcoma | Shows cytotoxic activity against Ewing's sarcoma cell lines. | ascopubs.orgaacrjournals.org |

| T-cell Lymphomas | Demonstrates cytotoxic activity in T-cell lymphoma cell lines. | researchgate.netresearchgate.net |

In Vivo Studies Using Preclinical Animal Models

The promising results from in vitro studies have led to the evaluation of this compound in various preclinical animal models of cancer. These in vivo studies are essential for understanding the compound's efficacy, pharmacokinetics, and potential for clinical translation.

Xenograft Models of Various Cancers

Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been widely used to assess the in vivo antitumor activity of fenretinide.

In neuroblastoma xenograft models, fenretinide has demonstrated the ability to inhibit tumor growth. aacrjournals.org However, some studies have shown that at tolerable doses, fenretinide had limited activity on its own in certain neuroblastoma xenograft models. nih.gov The combination of fenretinide with other agents, such as the proteasome inhibitor bortezomib (B1684674), has been shown to lead to significantly longer survival in mice with neuroblastoma xenografts compared to either drug alone. aacrjournals.org A novel nanomicellar formulation of fenretinide, both alone and in combination with lenalidomide, has shown marked antitumor activity in a neuroblastoma xenograft model, providing high drug concentrations in the tumors. nih.gov

In a human ovarian carcinoma xenograft model, fenretinide was found to be effective and also potentiated the activity of cisplatin. muni.cz Similarly, in a lung cancer xenograft mouse model, fenretinide complexed with human serum albumin has shown anti-tumor activity. nih.gov

Studies in animal models have also suggested that fenretinide can cross the blood-brain barrier, which is a critical characteristic for treating brain tumors like gliomas. scispace.com In vivo studies using Diffuse Midline Glioma (DMG) models have shown that fenretinide can significantly enhance the survival of tumor-bearing animals due to its ability to penetrate the blood-brain barrier. oup.comoup.com

Table 5: Summary of this compound In Vivo Studies in Xenograft Models

| Cancer Type | Model | Key Findings | Reference(s) |

|---|---|---|---|

| Neuroblastoma | Xenograft | Combination with bortezomib significantly increased survival. Nanomicellar formulation showed strong antitumor effect. Limited activity alone in some models. | aacrjournals.orgnih.govnih.gov |

| Ovarian Cancer | Xenograft | Effective alone and potentiates cisplatin activity. | muni.cz |

| Lung Cancer | Xenograft | Fenretinide complexed with human serum albumin showed anti-tumor activity. | nih.gov |

| Glioma (DMG) | Orthotopic | Fenretinide penetrates the blood-brain barrier and significantly enhances survival. | oup.comoup.com |

Transgenic Animal Models for Disease Research

Transgenic animal models are crucial tools in cancer research, providing an intermediate step between cell culture experiments and human clinical trials. frontiersin.org These models, which include mice and zebrafish, are valuable because many cellular pathways are highly conserved between these species and humans. frontiersin.org Genetically engineered mouse models (GEMMs) and other transgenic systems allow for the study of cancer development, progression, and response to therapies in a whole-organism context. frontiersin.orgnih.gov For instance, some models are designed to develop specific types of tumors endogenously, offering a powerful platform to evaluate preventative and therapeutic agents that target particular cellular pathways. frontiersin.org

In the context of retinoid research, transgenic models have been instrumental. For example, the MMTV-Neu transgenic mouse, which develops ER-negative mammary cancers, is a frequently used model. nih.gov While specific studies detailing the use of this compound in transgenic disease models were not found in the provided search results, the established use of such models in evaluating other retinoids and cancer therapies underscores their importance for future preclinical research on this compound. nih.govaacrjournals.orgmdpi.com These models are essential for understanding the in vivo efficacy and mechanisms of action of novel therapeutic agents. frontiersin.orgcriver.comnih.gov

Inhibition of Metastasis in Animal Models

Preclinical studies using animal models have demonstrated the potential of this compound to inhibit metastasis. In vivo experiments have shown that fenretinide can prevent the development of metastases in mouse models of prostate and liver cancer. nih.gov This anti-metastatic capability is attributed to its ability to disrupt pro-invasive signaling pathways. nih.gov For example, in a liver cancer cell line, fenretinide was found to inhibit cell migration by regulating the p38-MAPK signaling pathway. nih.gov

The combination of this compound with other agents has also shown promise in reducing metastasis in animal models. In a xenograft mouse model of metastatic melanoma, the combination of fenretinide and bortezomib resulted in a significant reduction in tumor volume compared to either drug alone. nih.gov Similarly, in a neuroblastoma xenograft model, the combination of fenretinide with the BCL-2 inhibitor venetoclax (B612062) significantly improved event-free survival in mice with high BCL-2-expressing tumors. nih.gov These findings suggest that this compound, both alone and in combination, could be a valuable agent for controlling metastatic disease.

Combination Strategies in Preclinical Research

Synergistic Effects with Chemotherapeutic Agents (e.g., Cisplatin, Etoposide (B1684455), Carboplatin, Bortezomib, Venetoclax)

Preclinical research has extensively explored the synergistic potential of combining this compound with various chemotherapeutic agents across different cancer models. This strategy aims to enhance therapeutic efficacy and potentially reduce the required doses of conventional chemotherapy, thereby mitigating associated toxicities. nih.gov

Cisplatin, Etoposide, and Carboplatin: The combination of this compound with platinum-based drugs and etoposide has shown promise in several cancer types. In neuroblastoma cell lines, pre-treatment with fenretinide synergistically increased apoptosis when followed by treatment with cisplatin, etoposide, or carboplatin. scitechdevelopment.comlenus.iemdpi.com This supra-additive effect is thought to be linked to fenretinide's ability to induce reactive oxygen species (ROS). aacrjournals.org Studies in small cell lung cancer (SCLC) cell lines also reported that combinations of fenretinide with cisplatin or etoposide inhibited growth in a more than additive manner. scitechdevelopment.com In gastric cancer cells, combining fenretinide with cisplatin resulted in an additive or partially synergistic interaction, particularly in a metastatic cell line. nih.gov This combination allowed for a significant reduction in the required cisplatin concentration. nih.gov However, not all in vivo studies have confirmed this synergy; one study using xenograft models of neuroblastoma did not observe a clear potentiation of cytotoxicity when fenretinide was administered with cisplatin. nih.gov

Bortezomib: The combination of this compound with the proteasome inhibitor bortezomib has demonstrated synergistic effects in preclinical models of melanoma and neuroblastoma. nih.govscitechdevelopment.comaacrjournals.org In metastatic melanoma cell lines, the two agents synergistically decreased cell viability and increased apoptosis. nih.govscitechdevelopment.com An in vivo study using a melanoma xenograft model confirmed these findings, showing a marked reduction in tumor volume with the combination treatment. nih.gov Similarly, in neuroblastoma, the combination of bortezomib and fenretinide led to an enhanced antiproliferative effect, significant cell cycle arrest, and increased apoptosis through the activation of endoplasmic reticulum stress genes. aacrjournals.org

Venetoclax: The BCL-2 inhibitor venetoclax has shown strong synergistic activity with this compound in preclinical models of neuroblastoma, particularly in those with high BCL-2 expression. nih.govnih.gov The combination was highly synergistic against neuroblastoma cell lines and significantly improved event-free survival in mice carrying high BCL-2-expressing patient-derived xenografts (PDX). nih.govnih.gov The synergy is mediated by the induction of NOXA, a pro-apoptotic protein, through fenretinide-stimulated reactive oxygen species (ROS). nih.govnih.gov This combination was effective in both diagnosis and progressive disease PDX models. nih.gov

Table 1: Preclinical Synergistic Effects of this compound with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Model | Observed Effect | Reference(s) |

|---|---|---|---|

| Cisplatin | Neuroblastoma, Small Cell Lung Cancer, Gastric Cancer, Ovarian Cancer | Synergistic increase in apoptosis, growth inhibition, enhanced sensitivity. aacrjournals.orgnih.govscitechdevelopment.comlenus.ie | scitechdevelopment.com, nih.gov, aacrjournals.org, lenus.ie |

| Etoposide | Neuroblastoma, Small Cell Lung Cancer | Synergistic increase in apoptosis, growth inhibition. aacrjournals.orgscitechdevelopment.comlenus.ieresearchgate.net | scitechdevelopment.com, aacrjournals.org, lenus.ie, researchgate.net |

| Carboplatin | Neuroblastoma | Synergistic increase in apoptosis. scitechdevelopment.comlenus.ieresearchgate.net | scitechdevelopment.com, lenus.ie, researchgate.net |

| Bortezomib | Metastatic Melanoma, Neuroblastoma, Mantle Cell Lymphoma | Synergistic decrease in viability, increased apoptosis, tumor volume reduction. nih.govscitechdevelopment.comaacrjournals.org | scitechdevelopment.com, nih.gov, aacrjournals.org |

| Venetoclax | Neuroblastoma | Highly synergistic cytotoxicity, improved event-free survival in vivo. nih.govnih.gov | nih.gov, nih.gov |

Combinations with Modulators of Cellular Pathways

Beyond conventional chemotherapy, combining this compound with agents that modulate specific cellular pathways has emerged as a promising preclinical strategy. These combinations aim to exploit the unique mechanisms of fenretinide to achieve enhanced anti-tumor effects.

One key area of investigation involves modulators of ceramide metabolism. aacrjournals.orgoup.com Ceramides are lipid second messengers implicated in cell death pathways, and fenretinide has been shown to increase intracellular ceramide levels. oup.comaacrjournals.org In preclinical models of Ewing's Sarcoma Family of Tumors (ESFT), the cytotoxicity of fenretinide was synergistically enhanced by ceramide modulators like safingol. aacrjournals.org This suggests that targeting ceramide metabolism could be a viable strategy to augment the therapeutic effects of fenretinide. aacrjournals.orgoup.comaacrjournals.org

Another approach involves combining fenretinide with inhibitors of signaling pathways that promote cell survival. For example, the combination of fenretinide with an inhibitor of glutathione (B108866) synthesis, buthionine sulfoximine (B86345) (BSO), showed increased cytotoxicity in neuroblastoma cells compared to fenretinide alone, likely through the induction of reactive oxygen species (ROS). scitechdevelopment.com Additionally, preclinical studies have explored combinations with receptor tyrosine kinase inhibitors and other signaling modulators. aacrjournals.org The mammalian target of rapamycin (B549165) (mTOR) has been identified as a direct target of fenretinide, and its inhibition contributes to the compound's anti-growth activity. oup.com Combining fenretinide with other mTOR pathway inhibitors could therefore be a rational approach.

Furthermore, the combination of fenretinide with lenalidomide, a drug with anti-angiogenic properties, has shown marked antitumor activity in a neuroblastoma xenograft model when delivered via a nanomicellar formulation. scispace.com This highlights the potential of combining fenretinide with agents that target the tumor microenvironment.

Table 2: Preclinical Combinations of this compound with Cellular Pathway Modulators

| Modulator Type | Specific Agent(s) | Cancer Model | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Ceramide Metabolism Modulators | Safingol | Ewing's Sarcoma Family of Tumors | Synergistically enhanced cytotoxicity. aacrjournals.org | aacrjournals.org |

| Glutathione Synthesis Inhibitors | Buthionine Sulfoximine (BSO) | Neuroblastoma | Increased cytotoxicity. scitechdevelopment.com | scitechdevelopment.com |

| Anti-angiogenic Agents | Lenalidomide | Neuroblastoma | Marked antitumor activity in a xenograft model. scispace.com | scispace.com |

| mTOR Pathway | (Fenretinide itself is a direct inhibitor) | Lung Cancer | Inhibition of mTOR signaling and tumor growth. oup.com | oup.com |

Preclinical Pharmacokinetics and Metabolism of 13 Cis Fenretinide

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Models

Preclinical studies in various animal models have provided insights into the ADME properties of 13-cis-fenretinide. Following administration, the compound undergoes absorption, distributes into various tissues, is metabolized, and subsequently excreted from the body.

Preclinical investigations have revealed that fenretinide (B1684555) exhibits a notable pattern of tissue distribution. Due to its lipophilic nature, it tends to accumulate in fatty tissues. nih.govoup.com Studies have shown preferential accumulation in the mammary gland, which was an early indicator of its potential against breast cancer. mdpi.complos.org

Animal studies have also suggested that fenretinide can cross the blood-brain barrier. nih.gov A study in rats measured the pharmacokinetics of fenretinide in the brain, specifically in the white matter and gray matter. nih.gov While the peak concentrations in the brain were relatively low, the drug exhibited a long elimination half-life in both serum (13.78 h) and white matter (17.77 h), leading to a large area under the curve (AUC). nih.gov More recent studies have confirmed fenretinide's ability to penetrate the blood-brain barrier, which is a critical characteristic for a therapeutic agent targeting brain tumors. oup.comresearchgate.netoup.comresearchgate.net In a study on diffuse midline glioma (DMG), fenretinide was one of the few compounds tested that effectively penetrated the blood-brain barrier and enhanced the survival of tumor-bearing animals. oup.comresearchgate.net

Metabolic Pathways and Metabolite Characterization

The metabolism of this compound is a complex process involving various enzymatic pathways and resulting in the formation of several metabolites, some of which possess biological activity. plos.orgnih.govnih.gov

The biotransformation of fenretinide is primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). nih.govebmconsult.com The CYP system is a major contributor to the metabolism of many drugs, and UGTs are the second most significant group of enzymes involved in this process. ebmconsult.com

Studies using human liver microsomes have identified that CYPs 2C8, 3A4, and 3A5 are involved in the metabolism of 4-HPR. nih.gov The metabolism of 13-cis-retinoic acid, a related compound, also involves several CYP isoforms, including CYP2C8, 3A4, and others. nih.govnih.govresearchgate.net Specifically for 4-HPR, metabolism to its active metabolite, 4'-oxo 4-HPR, was observed in incubations with CYPs 2C8 and 3A4. nih.gov

Glucuronidation, a phase II metabolic reaction, is another important pathway for fenretinide. UGTs 1A1, 1A3, and 1A6 have been shown to produce the 4-HPR glucuronide metabolite. nih.gov The formation of glucuronide metabolites has also been reported for other retinoids. nih.gov

Several metabolites of fenretinide have been identified, with two of the most significant being 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR). plos.orgnih.govnih.gov

4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is an active metabolite that has demonstrated potent anticancer properties. plos.orgnih.govresearchgate.netresearchgate.net It is considered to be two to four times more effective than the parent drug in inhibiting cell growth and is also active against 4-HPR-resistant cell lines. plos.org The anticancer activity of 4-oxo-4-HPR is attributed to at least two independent mechanisms: the generation of reactive oxygen species (ROS) leading to apoptosis and the inhibition of tubulin polymerization, which causes mitotic arrest. plos.orgnih.govresearchgate.net This dual mechanism of action may explain its enhanced potency. plos.orgnih.gov

N-(4-methoxyphenyl)retinamide (4-MPR) is another major metabolite of 4-HPR. nih.goviarc.fr However, unlike 4-oxo-4-HPR, 4-MPR is generally considered to be an inactive metabolite. researchgate.netiarc.froup.com Studies have shown that 4-MPR does not inhibit cell proliferation and is biologically inert in some systems. iarc.froup.com Despite its lack of direct cytotoxic activity, 4-MPR is equipotent to 4-HPR in reversing keratinization in retinoid-deficient hamster trachea in vitro. nih.gov

The table below summarizes the key metabolites and their characteristics.

| Metabolite | Biological Activity |

| 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) | Active, potent anticancer effects, induces apoptosis and mitotic arrest. plos.orgnih.govresearchgate.netresearchgate.net |

| N-(4-methoxyphenyl)retinamide (4-MPR) | Generally considered inactive in terms of cytotoxicity, but has activity in reversing keratinization. researchgate.netnih.goviarc.froup.com |

| 4-HPR-O-glucuronide | A polar metabolite excreted in bile. nih.gov |

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations in Preclinical Research

Preclinical research has sought to establish correlations between the pharmacokinetic properties of this compound and its pharmacodynamic effects. Achieving and maintaining therapeutic drug concentrations in plasma and target tissues is crucial for its efficacy. nih.govmdpi.com In preclinical studies, cytotoxic activity in various human cancer cell lines has been observed at concentrations of 1–10 µmol/L. nih.gov Correlative pharmacokinetic studies in some clinical trials have demonstrated that trough fenretinide levels in bone marrow and plasma, which were shown to be efficacious in inducing apoptosis in preclinical studies, were achieved. nih.gov The relationship between drug exposure (pharmacokinetics) and the biological response (pharmacodynamics) is a key factor in optimizing therapeutic strategies.

Analytical Methodologies for 13 Cis Fenretinide Research

Quantitative Detection and Characterization Techniques (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the quantitative analysis of fenretinide (B1684555) and its metabolites. nih.gov These methods offer the necessary sensitivity and selectivity to measure low concentrations of the compounds in complex biological samples like plasma and tissues. muni.czmdpi.com

High-Performance Liquid Chromatography (HPLC)

Early analytical methods for fenretinide often utilized HPLC with ultraviolet (UV) or fluorescence detection. muni.czresearchgate.net A common approach involves reversed-phase chromatography, typically using a C18 column, to separate fenretinide from its metabolites and other endogenous compounds. researchgate.netpsu.edu The mobile phase is often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. psu.edumdpi.com UV detection is typically set at a wavelength of around 340-354 nm. muni.czpsu.edu While effective, some HPLC methods may lack the sensitivity required for detecting very low concentrations or may not be able to analyze key metabolites simultaneously with the parent drug. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for fenretinide analysis due to its superior sensitivity, specificity, and high-throughput capabilities. researchgate.netresearchgate.net This technique couples the separation power of liquid chromatography with the precise detection and quantification of mass spectrometry. nih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for fenretinide analysis. nih.govaacrjournals.org

A key advantage of LC-MS/MS is the use of multiple reaction monitoring (MRM), which provides high selectivity and allows for the simultaneous quantification of fenretinide and its major metabolites, such as N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR). mdpi.comnih.gov Validated LC-MS/MS methods can achieve a lower limit of quantification (LLOQ) in the sub-ng/mL range (e.g., 0.2 ng/mL to 1 ng/mL) using small sample volumes, such as 25-30 µL of plasma. mdpi.comnih.govresearchgate.net

The table below summarizes key parameters from various published analytical methods for fenretinide.

| Technique | Matrix | Column | Mobile Phase | Detection | LLOQ | Reference |

|---|---|---|---|---|---|---|

| HPLC | Rat Plasma & Brain | Reversed phase C18 | Acetonitrile / Ammonium acetate (B1210297) (1% in water) | UV (354 nm) | 0.04 µg/mL | psu.edu |

| LC-MS/MS | Human Plasma | Zorbax SB-C18 | Gradient of 0.1% formic acid in water and acetonitrile | ESI-MRM | 0.2 ng/mL | nih.govnih.gov |

| HPLC-MS/MS | Mouse Plasma & Tumor | Not specified | Not specified | APCI-MRM | 1 ng/mL | mdpi.com |

| LC-MS/MS | Human Serum | Accucore C18 | Gradient of water:methanol with 0.1% formic acid | ESI (Positive/Negative) | Sub ng/mL | thermofisher.comthermofisher.com |

Sample Preparation and Stability Considerations for Research Samples

Proper sample preparation is critical to ensure the accuracy and reproducibility of fenretinide analysis. nih.gov Given that fenretinide is a retinoid, it is sensitive to light, oxygen, and heat, which necessitates specific handling and storage procedures to prevent degradation. iarc.frnih.gov

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the analytical method used. Common methods include:

Protein Precipitation (PPT): This is a simple and fast method where an organic solvent, such as ethanol (B145695) or acetonitrile, is added to a plasma or serum sample to precipitate proteins. nih.govnih.gov The supernatant containing the analyte of interest can then be directly analyzed or further processed. nih.govresearchgate.net This method is often preferred for high-throughput analysis. nih.gov

Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous sample into an immiscible organic solvent. This technique is effective for cleaning up samples but can be more time-consuming and use larger solvent volumes. nih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to isolate the analyte from the sample matrix. It can provide a cleaner extract than PPT or LLE but may be more complex to develop. researchgate.net

For tissue samples, homogenization is required prior to extraction. psu.edu Throughout the entire sample preparation process, it is crucial to protect samples from light by using amber or foil-wrapped tubes. nih.govpsu.edu

Stability Considerations

Fenretinide's stability is a key factor in obtaining reliable analytical results. Studies have shown that fenretinide is unstable when exposed to light and oxygen. iarc.frnih.gov Therefore, specific precautions must be taken during sample collection, processing, and storage.

Key stability findings and handling recommendations are summarized in the table below.

| Condition | Recommendation/Finding | Reference |

|---|---|---|

| Light Exposure | Samples must be protected from light at all stages. Use amber vials or wrap tubes in foil. Rapid degradation is observed upon sunlight exposure. | nih.govresearchgate.net |

| Oxygen Exposure | Decomposition is accelerated in the presence of oxygen. Storage under an inert gas like argon can minimize degradation. | iarc.frnih.gov |

| Storage Temperature | Plasma samples should be stored at -80°C until analysis. For solid-state, storage at temperatures below -20°C is recommended. | nih.goviarc.fr |

| Freeze-Thaw Stability | Analytes have been shown to be stable through multiple freeze-thaw cycles when proper storage conditions are maintained. | nih.gov |

| Sample Processing | Blood samples should be centrifuged immediately after collection, and the resulting plasma transferred to light-protected tubes for storage. | nih.gov |

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies for 13 Cis Fenretinide

Computational Modeling Approaches for Retinoid Derivatives

Computational modeling techniques have become indispensable tools in understanding the molecular mechanisms of retinoids and in guiding the design of new therapeutic agents. These methods offer efficient alternatives to costly and time-consuming experimental screening nih.gov. For retinoid derivatives, computational approaches are employed to elucidate structure-activity relationships (SAR) and predict their binding affinities to various biological targets, such as Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) nih.govmdpi.comacs.orgmdpi.comnih.govpnas.orgnih.gov.

Molecular modeling studies have been used to analyze the structural properties of retinoids that enable specific binding to receptor subtypes, leading to the development of three-dimensional (3D) pharmacophore models. These models can then predict the binding capabilities of different retinoids nih.gov. For instance, studies have utilized molecular modeling to investigate the binding sites of retinol (B82714) and retinoic acid with β-lactoglobulin, a transporter protein for hydrophobic molecules tandfonline.com. Furthermore, computational methods, including molecular dynamics (MD) simulations, are crucial for understanding the dynamic nature of proteins and how these dynamics influence ligand binding, thereby providing insights into the function of drug targets unige.chmdpi.comarxiv.org. The application of computational chemistry extends to understanding the environment-dependent properties of retinoids, such as the fluorescence of adapalene (B1666599) frontiersin.org.

QSAR Model Development for 13-cis-Fenretinide Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach that establishes mathematical relationships between the chemical structure of molecules and their biological activity. This methodology is vital in drug discovery for predicting the activity of novel compounds and optimizing lead molecules mdpi.com. While extensive QSAR studies specifically detailing models for the this compound isomer were not found in the provided literature, QSAR has been widely applied to retinoids and related anticancer agents.

QSAR models have been developed to predict the anticancer activity of various compound classes, including retinoid derivatives mdpi.comresearchgate.net. These studies typically involve calculating molecular descriptors that represent a molecule's structural and physicochemical features and then correlating these descriptors with experimentally determined biological activities mdpi.comfrontiersin.org. For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed to identify key structural features influencing inhibitory activities against cancer targets semanticscholar.orgmdpi.com. Representative QSAR model performance metrics from related studies highlight the predictive power achievable:

Table 2: Representative QSAR Model Performance Metrics in Anticancer Drug Discovery

| Model Type | q² (LOO) | r² | r²_pred | Reference |

| 3D-QSAR (CoMFA) | 0.818 | 0.917 | N/A | mdpi.com (for thieno-pyrimidine derivatives) |

| 3D-QSAR (CoMSIA) | 0.801 | 0.897 | N/A | mdpi.com (for thieno-pyrimidine derivatives) |

| Tetra-parametric linear QSAR | N/A | 0.8026 | 0.7000 | researchgate.net (for Schiff bases against S. typhi) |

| Octa-parametric QSAR (GFA) | N/A | 0.8589 | N/A | researchgate.net (for Schiff bases against S. typhi) |

These metrics, such as the cross-validated correlation coefficient (q²) and the coefficient of determination (r²), are crucial for validating the robustness and predictive capability of QSAR models mdpi.commdpi.comresearchgate.net.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interactions between Fenretinide (B1684555) and its biological targets at an atomic level. These methods provide detailed insights into binding modes, affinities, and the dynamic behavior of molecular complexes.

Fenretinide has been extensively studied using these techniques to understand its mechanism of action across various cellular targets. For instance, docking simulations have revealed that Fenretinide binds to saposin D, a lysosomal protein involved in ceramide metabolism nih.govresearchgate.net. Studies have also explored Fenretinide's interaction with kinases, such as Akt, where it exhibited a binding energy of -10.2 kcal/mol nih.gov, and Focal Adhesion Kinase (FAK), showing a significantly higher binding affinity than its natural ligand ATP at the kinase domain nih.govnih.gov. Fenretinide's interaction with JNK (c-Jun N-terminal kinase) isoforms has also been investigated, indicating its potential as an ATP-competitive inhibitor nih.gov. Furthermore, Fenretinide has been modeled to interact with the mammalian target of rapamycin (B549165) (mTOR) nih.govoup.com and has been identified as a potential ligand for the SARS-CoV-2 spike protein's fatty acid binding site nih.gov. Molecular dynamics simulations are also employed to assess the stability and binding modes of ligand-protein complexes, such as those involving VEGFR-2 inhibitors mdpi.comarxiv.orgresearchgate.net.

Table 1: Molecular Docking Binding Scores for Fenretinide and Related Molecules

| Target Protein | Ligand | Binding Score/Energy | Reference |

| Akt | Fenretinide | -10.2 kcal/mol | nih.gov |

| FAK Kinase Domain | Fenretinide | ~200-fold higher affinity than ATP | nih.govnih.gov |

| Saposin D | Fenretinide | Ka = (1.45 ± 0.49) × 105 M–1 | nih.gov |

| Retinol Binding Protein (RBP) | Fenretinide | High affinity binding at STAT3 dimerization site | researchgate.net |

| Retinol Binding Protein (RBP) | Fenretinide | Interacts at ATP-binding site of Pyk2 | nih.gov |

| mTOR | Fenretinide | Hydrogen bonds with Ser2165 and Lys2187 in ATP site | oup.com |

These computational studies provide crucial insights into the molecular basis of Fenretinide's activity, guiding the development of more potent and selective analogues.

In Silico Optimization and Rational Design of Novel this compound Analogues

The principles of in silico optimization and rational drug design are central to developing novel Fenretinide analogues with improved efficacy and specificity. Computational modeling, including QSAR and molecular docking, plays a pivotal role in this process. By analyzing the structure-activity relationships derived from these studies, researchers can identify key pharmacophoric features and structural modifications that enhance binding affinity and biological activity nih.govmdpi.commdpi.comresearchgate.net.

QSAR models can predict the activity of newly designed compounds, allowing for the virtual screening and selection of promising candidates for synthesis and experimental validation researchgate.netimist.ma. Molecular docking simulations help in understanding how structural modifications affect the interaction with target proteins, guiding the optimization of lead compounds semanticscholar.orgoup.com. For example, the use of 3D pharmacophore models derived from computational studies can aid in searching databases for compounds that possess the necessary features for favorable ligand-receptor interactions nih.gov. Furthermore, the rational design of retinoid receptor modulators, by understanding their impact on receptor structural dynamics, is an active area of research acs.orgpnas.org. This iterative process of computational design, synthesis, and experimental testing is essential for discovering novel retinoid-based therapeutics.

Compound Name Table:

this compound

Fenretinide (4-HPR)

All-trans retinoic acid (ATRA)

Retinol

Retinal

Retinoids

Retinoic Acid Receptors (RARs)

Retinoid X Receptors (RXRs)

Saposin D

Akt

JNK (c-Jun N-terminal kinase)

FAK (Focal Adhesion Kinase)

mTOR (mammalian target of rapamycin)

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

STAT3 (Signal Transducer and Activator of Transcription 3)

GATA1 (GATA Binding Protein 1)

SAP-D (Saposin D)

CDK (Cyclin-Dependent Kinase)

SARS-CoV-2 Spike Protein

β-lactoglobulin (β-LG)

Pyk2

Q & A

Q. How can researchers optimize this compound dosing schedules to minimize resistance?

- Methodological Answer :

- Pulsed vs. continuous exposure: Compare efficacy in 72-hour pulsed (24h drug → 48h washout) vs. continuous treatment regimens.

- Resistance modeling: Generate resistant cell lines via incremental dose escalation (e.g., 0.1→10 µM over 6 months); profile ABC transporter expression .

Supplementary Data and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.